1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid

Catalog No.
S798068
CAS No.
339276-36-7
M.F
C10H12ClN3O2
M. Wt
241.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic ...

CAS Number

339276-36-7

Product Name

1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

InChI

InChI=1S/C10H12ClN3O2/c11-8-1-2-9(13-12-8)14-5-3-7(4-6-14)10(15)16/h1-2,7H,3-6H2,(H,15,16)

InChI Key

DLQSEGIGDCETIS-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)Cl

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)Cl

Potential Therapeutic Applications:

-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid has been explored for its potential therapeutic applications in various areas, including:

  • Antibacterial activity: Studies have investigated its activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). However, further research is needed to determine its efficacy and safety in vivo [].

Use in Biological Research:

While not widely studied, 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid finds use in specific areas of biological research, such as:

  • Proteomics research: It can be employed as a biochemical tool for studying protein-protein interactions and protein function [].

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring and a chloropyridazine moiety. Its molecular formula is C₁₀H₁₂ClN₃O₂, and it has a molar mass of approximately 241.68 g/mol . The presence of the chlorine atom in the pyridazine ring contributes to its chemical reactivity and potential biological activity.

Typical of carboxylic acids and nitrogen-containing heterocycles. Some notable reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: Reacting with amines can yield amides, which may alter the compound's biological properties.
  • Reduction: The nitro or carbonyl groups present in derivatives may be reduced under specific conditions to yield amines or alcohols.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as a biochemical probe in proteomics research, indicating its utility in understanding protein interactions and functions . Additionally, preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, although further research is required to fully elucidate its mechanisms of action.

The synthesis of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: The synthesis generally begins with readily available piperidine derivatives.
  • Chlorination: The introduction of the chlorine atom into the pyridazine ring can be achieved through electrophilic aromatic substitution.
  • Carboxylation: The carboxylic acid group can be introduced via carbonylation reactions or through the hydrolysis of corresponding esters or nitriles.

These methods highlight the versatility of synthetic strategies available for producing this compound.

1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid finds applications primarily in:

  • Medicinal Chemistry: As a scaffold for drug development, particularly in targeting inflammatory pathways.
  • Biochemical Research: Used as a biochemical tool for studying protein interactions and cellular processes .
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its unique structural features.

Interaction studies involving 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid focus on its binding affinities to various biological targets. Initial studies suggest that it may interact with specific receptors and enzymes, potentially influencing signaling pathways associated with inflammation and pain response . Detailed interaction studies using techniques such as surface plasmon resonance or fluorescence polarization could provide insights into its binding dynamics.

Several compounds share structural similarities with 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(6-Chloroquinolin-3-yl)piperidine-4-carboxylic acidContains a quinoline instead of pyridazinePotentially different biological activities due to quinoline structure
1-(5-Fluoropyridazin-3-yl)piperidine-4-carboxylic acidFluorine substitution on pyridazineMay exhibit enhanced lipophilicity compared to chlorine variant
1-(2-Pyridyl)piperidine-4-carboxylic acidSimple pyridine instead of chlorinated pyridazineBroader spectrum of biological activities due to less steric hindrance

These comparisons underscore the uniqueness of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid in terms of its specific halogenation pattern and potential interactions within biological systems.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid

Dates

Modify: 2023-08-15

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